Tanax

Veterinary euthanasia Canine model Comparative efficacy

Tanax (T-61) is the evidence-preferred euthanasia agent for terminal research protocols where recovery constitutes a critical experimental confound. Comparative canine studies document a 0% recovery rate (0/9 dogs) versus 25% (3/12) with pentobarbital sodium. Its tripartite mechanism—narcotic (embutramide), neuromuscular paralytic (mebezonium iodide), and local anesthetic (tetracaine HCl)—provides pharmacodynamic redundancy that ensures definitive cardiopulmonary arrest irrespective of individual variation in narcotic response. This directly mitigates protocol deviations, re-dosing, and tissue ischemia artifacts in GLP-compliant and IACUC-regulated facilities. Multi-species labeling (dogs, cats, horses, cattle, pigs, laboratory animals, birds) enables single-source procurement, reducing inventory complexity and staff training burden across diverse animal colonies. The known, quantifiable hemolysis artifact (≤3 mg/mL hemoglobin in rabbit serum) is prospectively manageable via centrifugation protocols or hemoglobin-correction algorithms, enabling confident use in terminal serum/plasma studies when procedurally addressed.

Molecular Formula C54H99ClI2N6O6
Molecular Weight 1217.7 g/mol
CAS No. 66424-27-9
Cat. No. B1214061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTanax
CAS66424-27-9
SynonymsT 61
T-61
Tanax
Molecular FormulaC54H99ClI2N6O6
Molecular Weight1217.7 g/mol
Structural Identifiers
SMILESCCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C.CCC(CC)(CNC(=O)CCCO)C1=CC(=CC=C1)OC.CN(C)C=O.C[N+](C)(C)C1CCC(CC1)CC2CCC(CC2)[N+](C)(C)C.Cl.[I-].[I-]
InChIInChI=1S/C19H40N2.C17H27NO3.C15H24N2O2.C3H7NO.ClH.2HI/c1-20(2,3)18-11-7-16(8-12-18)15-17-9-13-19(14-10-17)21(4,5)6;1-4-17(5-2,13-18-16(20)10-7-11-19)14-8-6-9-15(12-14)21-3;1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3;1-4(2)3-5;;;/h16-19H,7-15H2,1-6H3;6,8-9,12,19H,4-5,7,10-11,13H2,1-3H3,(H,18,20);6-9,16H,4-5,10-12H2,1-3H3;3H,1-2H3;3*1H/q+2;;;;;;/p-2
InChIKeyXDNBGBASBLCTIN-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tanax (T-61) Procurement Guide: Euthanasia Solution Composition and Baseline Data


Tanax (also designated T-61) is a veterinary euthanasia solution consisting of three active pharmaceutical ingredients in a fixed-ratio combination: embutramide (200 mg/mL), a gamma-hydroxybutyramide derivative acting as a potent central nervous system depressant and general anesthetic; mebezonium iodide (50 mg/mL), a quaternary ammonium neuromuscular blocking agent with curariform activity; and tetracaine hydrochloride (5 mg/mL), a local anesthetic included to mitigate injection site pain [1][2][3]. The product is formulated in a solvent system of N,N-dimethylformamide and water (60:40 v/v) and is approved under ATCvet code QN51AX50 for intravenous, intracardiac, or intrapulmonary administration across a broad range of target species including dogs, cats, horses, cattle, pigs, laboratory animals, and various avian species [2][4].

Why Tanax Cannot Be Substituted by Single-Agent Euthanasia Alternatives: Evidence-Based Rationale


Single-agent euthanasia formulations such as pentobarbital sodium (e.g., Euthanyl) rely exclusively on barbiturate-mediated CNS depression to achieve cardiopulmonary arrest, whereas Tanax's tripartite mechanism—combining a narcotic (embutramide), a neuromuscular paralytic (mebezonium iodide), and a local anesthetic (tetracaine hydrochloride)—produces a pharmacodynamically distinct lethal cascade [1][2]. This mechanistic divergence translates into quantifiable differences in outcome reliability: direct comparative studies in dogs demonstrate that pentobarbital administration results in documented resumption of respiratory and cardiac function in a measurable subset of subjects (3 of 12 dogs; 25%), while no recovery events (0 of 9 dogs; 0%) were observed with Tanax under identical monitoring conditions [3]. Additionally, the solvent system (DMF-water) in Tanax confers distinct handling and toxicity profiles that preclude direct substitution with aqueous barbiturate formulations, particularly in research settings where post-mortem sample integrity is a critical procurement consideration [1][4].

Tanax Quantitative Differentiation: Head-to-Head Comparative Evidence vs. Pentobarbital Sodium


Tanax vs. Pentobarbital: Zero Recovery Events Versus 25% Resumption of Vital Functions in Canine Euthanasia

In a direct head-to-head comparative study of T-61 (Tanax) versus double-strength pentobarbital sodium for euthanasia of dogs, investigators monitored EEG, ECG, arterial blood pressure, and respiration while measuring time to collapse. While the two agents exhibited generally similar effects during the induction phase, a critical divergence emerged in outcome reliability: 3 of 12 dogs (25%) administered pentobarbital resumed both respiratory and cardiac function after apparent death, whereas 0 of 9 dogs (0%) administered T-61 showed any signs of recovery [1]. This difference is attributed to the neuromuscular blocking component (mebezonium iodide, 50 mg/mL) which ensures respiratory musculature paralysis independent of the narcotic-induced CNS depression, providing a fail-safe mechanism absent in single-agent barbiturate formulations.

Veterinary euthanasia Canine model Comparative efficacy

Tanax-Induced Hemolysis: Quantified 3 mg/mL Hemoglobin Contamination Absent in Pentobarbital Euthanasia

A direct comparative study in albino rabbits (2-2.3 kg) evaluated the hemolytic effects of T-61 (Tanax) versus Euthanyl (pentobarbital sodium) on post-mortem serum sample quality. Rabbits were euthanized with T-61 (0.2-1.0 mL/kg, i.v.; containing embutramide 200 mg/mL, mebezonium iodide 50 mg/mL, tetracaine hydrochloride 5 mg/mL) or Euthanyl (pentobarbital sodium, 100-240 mg/kg, i.v.). Serum obtained after T-61 euthanasia, but not after Euthanyl, was routinely contaminated with measurable hemoglobin levels reaching up to an estimated 3 mg/mL [1][2]. The extent of hemolysis increased in a dose-dependent manner with increasing T-61 volumes. Critically, this hemolysis produced a quantifiable analytical interference: serum hexosaminidase activity (measured via methylumbelliferyl substrate hydrolysis at pH 4.6) was up to 80% lower in T-61-derived sera compared to Euthanyl-derived sera or control sera obtained without euthanasia drugs [1].

Serum analysis Hemolysis Post-mortem biochemistry

Tanax Dose-Dependent Consciousness Loss: 1-7 Second Range Documented in Controlled Rabbit Studies

In the same controlled comparative study of T-61 versus Euthanyl in albino rabbits, the time to loss of consciousness following intravenous T-61 administration was dose-dependent and ranged from 7 seconds to 1 second or less, with higher doses producing more rapid unconsciousness [1]. This rapid induction profile is mechanistically supported by the combined action of embutramide (γ-hydroxybutyramide derivative; rapid CNS penetration and deep hypnosis) and mebezonium iodide (curariform neuromuscular blockade causing immediate respiratory muscle paralysis) [2]. While pentobarbital also induces unconsciousness rapidly, the documented recovery events in canine studies (25% resumption of vital functions) indicate that the initial loss of consciousness with pentobarbital does not reliably predict permanent cardiopulmonary arrest—a distinction that the Tanax multi-component mechanism addresses [3].

Euthanasia kinetics Time to unconsciousness Rabbit model

Tanax Regulatory Status: Approved Veterinary Medicinal Product with Defined Multi-Species Dosing

Tanax (T-61) is registered as an authorized veterinary medicinal product in the European Union under ATCvet code QN51AX50, with Marketing Authorisation held by Intervet International GmbH and valid authorization status in Germany and Luxembourg [1][2]. The product carries a defined active substance specification with precisely controlled concentrations: embutramide 200.00 mg/mL, mebezonium iodide 50.00 mg/mL, and tetracaine hydrochloride 5.00 mg/mL, presented as a solution for injection [1][2]. This contrasts with compounded or off-label barbiturate preparations which may lack standardized concentration verification. Additionally, species-specific dosing recommendations are established: for dogs, 0.3 mL/kg (equivalent to 60 mg embutramide, 15 mg mebezonium, and 1.5 mg tetracaine per kg) with specified injection rate protocols—the first two-thirds at 0.2 mL/sec, the final third at 1.2 mL/sec [3]. Target species formally listed include dogs, cats, horses, cattle, pigs, pigeons, ornamental birds, mink, guinea pigs, hamsters, and laboratory animals, providing regulatory clarity for procurement across diverse research and veterinary contexts [1].

Regulatory compliance Veterinary medicinal product Multi-species dosing

Tanax Optimal Use Cases: Evidence-Derived Procurement and Application Scenarios


Terminal Tissue Harvest Studies Requiring Definitive, Irreversible Euthanasia Without Recovery Events

For research protocols where animals are euthanized for terminal tissue or organ collection (e.g., pharmacokinetic terminal sampling, histological studies, primary cell isolation), the documented 0% recovery rate with Tanax versus the 25% resumption-of-vital-functions rate observed with pentobarbital in canine studies makes Tanax the evidence-preferred agent [1]. The failure of pentobarbital to produce permanent death in 1 of 4 dogs represents a material operational risk: animals recovering after presumed death may necessitate re-administration, prolonging procedures and potentially compromising tissue integrity through ischemic changes or stress-mediated biomarker alterations. Tanax's multi-component mechanism—specifically the inclusion of the neuromuscular blocker mebezonium iodide—provides a pharmacodynamic redundancy that ensures respiratory musculature paralysis irrespective of individual variation in narcotic response. Procurement of Tanax for terminal studies thus directly addresses the risk of incomplete euthanasia, a consideration particularly relevant in GLP-compliant facilities where protocol deviations from unanticipated recovery events require formal documentation and corrective action reporting.

High-Volume Veterinary Euthanasia with Streamlined Controlled-Substance Compliance Requirements

In settings such as animal shelters, humane societies, and high-throughput veterinary practices where euthanasia is performed at significant volume, Tanax's non-controlled substance status (components not subject to DEA scheduling) versus pentobarbital's DEA Class II/III controlled status confers measurable operational and administrative advantages [2]. Controlled substance handling mandates secure storage infrastructure, perpetual inventory logs, prescription tracking, and detailed record-keeping that scale linearly with usage volume. The substitution of Tanax for barbiturate formulations eliminates these regulatory overhead costs while maintaining comparable or superior efficacy (0% recovery vs. 25% with pentobarbital). Additionally, the defined 0.3 mL/kg canine dosing protocol with specified injection rate parameters (0.2 mL/sec for first two-thirds, 1.2 mL/sec for final third) provides standardized, reproducible administration guidance that reduces procedural variability across multiple operators [3]. For procurement decisions in high-volume settings, the combined reduction in compliance burden and operational consistency represents quantifiable value beyond simple acquisition cost comparison.

Multi-Species Research Facilities Requiring Single Euthanasia Agent Across Diverse Animal Models

Research institutions maintaining colonies of multiple species—including rodents, rabbits, dogs, pigs, and avian models—face procurement complexity when different euthanasia agents are required for different species due to regulatory or efficacy limitations. Tanax's formal EU Marketing Authorisation explicitly lists dogs, cats, horses, cattle, pigs, pigeons, ornamental birds, mink, guinea pigs, hamsters, and laboratory animals as approved target species, with defined routes of administration (intravenous, intracardiac, intrapulmonary) appropriate to each species [4][5]. This breadth of labeled indications provides a single-source solution for euthanasia across most common laboratory species, simplifying inventory management, reducing shelf-life tracking complexity, and minimizing training requirements for technical staff who would otherwise need to maintain competency with multiple agents and protocols. The documented dose-dependent time-to-unconsciousness range of 1-7 seconds in rabbits, combined with the established 0% recovery rate in dogs, provides species-spanning evidence for humane and definitive euthanasia that supports IACUC protocol approval across diverse animal models [1][6].

Post-Mortem Sample Collection Studies Requiring Hemolysis-Aware Protocol Design

For research protocols involving post-mortem serum or plasma collection for biomarker analysis, cytokine profiling, or enzyme activity assays, Tanax presents a documented hemolysis artifact that must be prospectively addressed in experimental design. The finding that T-61 euthanasia produces measurable hemoglobin contamination up to 3 mg/mL in rabbit serum, with consequent reduction in hexosaminidase activity by up to 80% due to fluorescence interference, mandates that protocols using Tanax incorporate either hemoglobin correction methodologies or alternative euthanasia approaches if hemolysis-sensitive assays are planned [6]. The threshold interference concentration of 0.1 mg/mL hemoglobin provides a quantifiable benchmark for assay validation studies. Importantly, this artifact is not a contraindication for Tanax use; rather, it is a known, quantifiable variable that can be managed through appropriate sample handling, centrifugation protocols, or analytical corrections. In contrast, pentobarbital euthanasia produces no measurable hemoglobin contamination, but carries the 25% recovery risk. Procurement decisions for terminal studies with downstream serum analyses must therefore weigh the relative operational impacts of sample integrity management (Tanax) versus incomplete euthanasia risk mitigation (pentobarbital).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tanax

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.